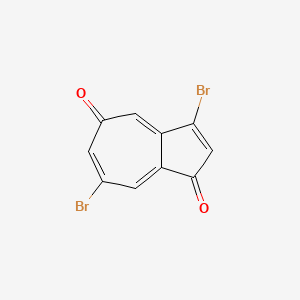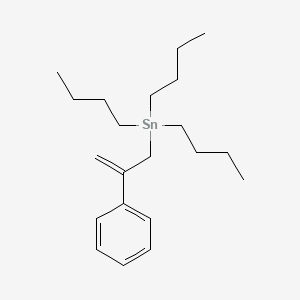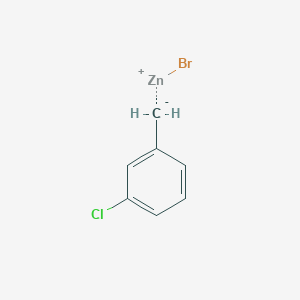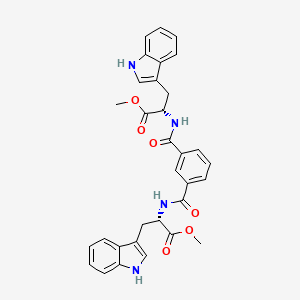
Dimethyl oct-1-EN-1-YL phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl oct-1-EN-1-YL phosphate typically involves the reaction of phosphorus oxychloride with dimethyl oct-1-en-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
POCl3+C8H16O→(C8H15O)PO3H2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl oct-1-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Dimethyl oct-1-EN-1-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl oct-1-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or activate specific biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Dimethyl phosphate: A simpler ester with two methyl groups attached to the phosphate.
Diethyl phosphate: Similar to dimethyl phosphate but with ethyl groups.
Trimethyl phosphate: Contains three methyl groups attached to the phosphate.
Uniqueness: Dimethyl oct-1-EN-1-YL phosphate is unique due to the presence of the octenyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other simpler phosphates may not be able to achieve.
Propiedades
| 133088-12-7 | |
Fórmula molecular |
C10H21O4P |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
dimethyl oct-1-enyl phosphate |
InChI |
InChI=1S/C10H21O4P/c1-4-5-6-7-8-9-10-14-15(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
RYNXIAONJMXMMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=COP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









phosphanium perchlorate](/img/structure/B14263295.png)
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

